2-Chloro-1-(2-chloroethoxy)propane
Description
2-Chloro-1-(2-chloroethoxy)propane (CAS: 42434-29-7) is a chlorinated ether derivative with the molecular formula C₅H₁₀Cl₂O and a molecular weight of 173.04 g/mol. Its structure consists of a propane backbone substituted with two chlorine atoms: one at the second carbon and another in the ethoxy group (2-chloroethoxy) attached to the first carbon. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of complex molecules or polymers.
Properties
CAS No. |
42434-29-7 |
|---|---|
Molecular Formula |
C5H10Cl2O |
Molecular Weight |
157.04 g/mol |
IUPAC Name |
2-chloro-1-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O/c1-5(7)4-8-3-2-6/h5H,2-4H2,1H3 |
InChI Key |
AIOGEBYNUSLMPF-UHFFFAOYSA-N |
SMILES |
CC(COCCCl)Cl |
Canonical SMILES |
CC(COCCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-1,1,3-triethoxypropane (CAS: 10140-99-5)
- Molecular Formula : C₉H₁₉ClO₃
- Molecular Weight : 210.70 g/mol
- Key Differences :
- Contains three ethoxy groups compared to the single 2-chloroethoxy group in the target compound.
- The absence of a second chlorine atom reduces electrophilicity, making it less reactive toward nucleophilic substitution.
- Applications: Likely used as a solvent or intermediate in acetal formation due to its multiple ethoxy groups .
2-[2-[Bis(1-chloropropan-2-yloxy)phosphoryloxy]ethoxy-(1-chloropropan-2-yloxy)phosphoryl]oxy-1-chloro-propane (CAS: 34621-99-3)
- Molecular Formula : C₁₄H₂₈Cl₄O₈P₂
- Molecular Weight : 528.13 g/mol
- Higher molecular weight and phosphorus content enhance thermal stability but reduce volatility compared to 2-Chloro-1-(2-chloroethoxy)propane .
Chloroacetone (CAS: 78-95-5)
- Molecular Formula : C₃H₅ClO
- Molecular Weight : 92.52 g/mol
- Key Differences :
- A ketone with a single chlorine atom, contrasting with the ether functionality of the target compound.
- Higher reactivity due to the electrophilic carbonyl group, making it a precursor in tear gas and pesticide synthesis.
- Classified as extremely hazardous (acute toxicity), unlike this compound, which lacks explicit hazard labeling in available data .
Comparative Data Table
| Property | This compound | 2-Chloro-1,1,3-triethoxypropane | Phosphate Ester Derivative (CAS 34621-99-3) | Chloroacetone |
|---|---|---|---|---|
| Molecular Formula | C₅H₁₀Cl₂O | C₉H₁₉ClO₃ | C₁₄H₂₈Cl₄O₈P₂ | C₃H₅ClO |
| Molecular Weight (g/mol) | 173.04 | 210.70 | 528.13 | 92.52 |
| Functional Groups | Chloroether | Chloroether with ethoxy groups | Phosphate ester, chloroether | Chloroketone |
| Key Applications | Synthetic intermediate | Solvent/acetal intermediate | Flame retardant/plasticizer | Tear gas, pesticides |
| Hazard Profile | Not explicitly classified | Limited data | Likely hazardous due to phosphorus | Extremely hazardous |
Research Findings and Implications
- However, its ether linkage may stabilize the molecule, reducing hydrolysis rates .
- Thermal Stability : The phosphate ester derivative (CAS 34621-99-3) exhibits superior thermal stability due to its phosphorus content, a property absent in the simpler chloroethers .
- Toxicity Gaps : While chloroacetone is well-documented as hazardous, safety data for this compound remains sparse, highlighting a need for further toxicological studies .
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